Cas no 80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid)

(R)-2-Amino-3-(o-tolyl)propanoic acid structure
80126-54-1 structure
Product Name:(R)-2-Amino-3-(o-tolyl)propanoic acid
N.o CAS:80126-54-1
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD01860870
CID:60187
PubChem ID:6951464
Update Time:2024-10-27

(R)-2-Amino-3-(o-tolyl)propanoic acid Propriedades químicas e físicas

Nomes e Identificadores

    • (R)-2-Amino-3-(o-tolyl)propanoic acid
    • 2-Methyl-D-phenylalanine
    • 2-Methylphenyl-D-alanine
    • D-2-Methylphe
    • D-2-METHYLPHENYLALANINE
    • D-phe(2-Me)-OH
    • o-Methyl-D-phenylalanine
    • (2R)-2-Amino-3-(2-methylphenyl)propanoic acid
    • D-2-Methyl Phenylalanine
    • DTXSID301313334
    • (R)-2-AMINO-3-O-TOLYLPROPANOIC ACID
    • (2R)-2-azaniumyl-3-(2-methylphenyl)propanoate
    • H-O-ME-D-PHE-OH
    • D-Phenylalanine, 2-methyl-
    • PS-12170
    • H-D-PHE(2-ME)-OH
    • AM83410
    • 2-Methy-D-Phenylalanine
    • MFCD01860870
    • CS-0152968
    • AC-5867
    • A839847
    • 80126-54-1
    • D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH)
    • AKOS016843584
    • SCHEMBL383453
    • EN300-1298518
    • 2-Methyl-D-phenylalanine (ACI)
    • (R)-2-Amino-3-(o-tolyl)propanoicacid
    • (R)-2-Amino-3-o-tolylpropionic acid
    • D-2′-Methylphenylalanine
    • MDL: MFCD01860870
    • Inchi: 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
    • Chave InChI: NHBKDLSKDKUGSB-SECBINFHSA-N
    • SMILES: C(C1C=CC=CC=1C)[C@@H](N)C(=O)O

Propriedades Computadas

  • Massa Exacta: 179.09500
  • Massa monoisotópica: 179.095
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 182
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 1
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: _1.2
  • Superfície polar topológica: 63.3A^2

Propriedades Experimentais

  • Densidade: 1.165
  • Ponto de ebulição: 326.2°C at 760 mmHg
  • Ponto de Flash: 151.1 °C
  • Índice de Refracção: 1.561
  • PSA: 49.33000
  • LogP: 1.95300

(R)-2-Amino-3-(o-tolyl)propanoic acid Informações de segurança

  • Declaração de perigo: H302-H315-H319-H335
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:储存于-15°C

(R)-2-Amino-3-(o-tolyl)propanoic acid Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    中国海关编码:

    2922499990

    概述:

    2922499990 其他氨基酸及其酯及它们的盐(含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    P.进境动植物、动植物产品检疫
    Q.出境动植物、动植物产品检疫
    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(R)-2-Amino-3-(o-tolyl)propanoic acid Preçomais >>

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(R)-2-Amino-3-(o-tolyl)propanoic acid Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  L-Amino acid dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Water ;  24 h, pH 9, rt
Referência
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Método de produção 2

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Método de produção 3

Condições de reacção
1.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referência
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 - 24 h, 140 °C
2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Referência
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Método de produção 6

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  4 - 24 h, 140 °C
2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Referência
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
1.3 Reagents: 2-Fluorobenzyl bromide
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Método de produção 8

Condições de reacção
1.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Referência
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Método de produção 10

Condições de reacção
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referência
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Método de produção 12

Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Método de produção 13

Condições de reacção
1.1 Reagents: Ammonium acetate ;  1 min, heated; 0.5 min, cooled; heated
1.2 Reagents: Acetic acid Solvents: Water ;  0.5 h, reflux; cooled; overnight, 4 °C
2.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Referência
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Método de produção 14

Condições de reacção
1.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
3.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
4.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Referência
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Método de produção 17

Condições de reacção
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
1.2 Reagents: Methanol
Referência
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Método de produção 18

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
2.2 Reagents: Methanol
Referência
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
1.3 Solvents: Toluene ;  16 - 24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
3.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
3.2 Reagents: Methanol
Referência
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

(R)-2-Amino-3-(o-tolyl)propanoic acid Raw materials

(R)-2-Amino-3-(o-tolyl)propanoic acid Preparation Products

(R)-2-Amino-3-(o-tolyl)propanoic acid Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80126-54-1)(R)-2-Amino-3-(o-tolyl)propanoic acid
Número da Ordem:A839847
Estado das existências:in Stock
Quantidade:5.0g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 06:47
Preço ($):170.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:80126-54-1)D-2-甲基苯丙氨酸
Número da Ordem:LE26563574
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:56
Preço ($):discuss personally
E- mail:18501500038@163.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:80126-54-1)(R)-2-Amino-3-(o-tolyl)propanoic acid
A839847
Pureza:99%
Quantidade:5.0g
Preço ($):170.0
E- mail
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80126-54-1)D-2-甲基苯丙氨酸
LE26563574
Pureza:99%
Quantidade:25KG,200KG,1000KG
Preço ($):Inquérito
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